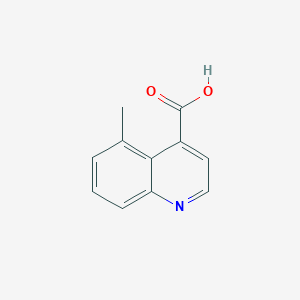

5-Methylquinoline-4-carboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H9NO2 |

|---|---|

Molecular Weight |

187.19 g/mol |

IUPAC Name |

5-methylquinoline-4-carboxylic acid |

InChI |

InChI=1S/C11H9NO2/c1-7-3-2-4-9-10(7)8(11(13)14)5-6-12-9/h2-6H,1H3,(H,13,14) |

InChI Key |

FRCSWMFTJSXIEO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC=NC2=CC=C1)C(=O)O |

Origin of Product |

United States |

Mechanistic Investigations of 5 Methylquinoline 4 Carboxylic Acid Synthesis

Detailed Reaction Mechanisms of the Pfitzinger Synthesis

The Pfitzinger reaction, first reported by Wilhelm Pfitzinger in 1886, is a robust method for synthesizing substituted quinoline-4-carboxylic acids. wikipedia.org The reaction typically involves the condensation of isatin (B1672199) or its derivatives with a carbonyl compound containing an α-methylene group under basic conditions. wikipedia.orgresearchgate.net For the specific synthesis of 5-Methylquinoline-4-carboxylic acid, the required starting materials are 5-methylisatin (B515603) and a carbonyl compound like acetone (B3395972) or pyruvic acid.

The mechanism of the Pfitzinger reaction proceeds through several key steps:

Hydrolysis of Isatin: The reaction is initiated by the base-catalyzed hydrolysis of the amide bond within the 5-methylisatin molecule. A strong base, such as potassium hydroxide (B78521) (KOH), attacks the carbonyl group, leading to the opening of the five-membered ring to form the potassium salt of 2-amino-5-methylphenylglyoxylic acid (an isatinic acid derivative). wikipedia.orgijsr.net This keto-acid intermediate is typically not isolated. wikipedia.org

Condensation and Imine/Enamine Formation: The aniline (B41778) derivative formed in the first step then reacts with a carbonyl compound. For instance, when using acetone, the ketone reacts with the aniline's amino group to form an imine. This imine can then tautomerize to its more stable enamine form. wikipedia.org

Intramolecular Cyclization: The enamine intermediate undergoes an intramolecular cyclization. The enamine's nucleophilic carbon attacks the keto group of the isatinic acid derivative. This step forms a new six-membered ring.

Dehydration and Aromatization: The final step involves the dehydration of the cyclic intermediate, which leads to the formation of the aromatic quinoline (B57606) ring system, yielding this compound. wikipedia.orgijsr.net

Table 1: Key Stages in the Pfitzinger Synthesis of this compound

| Step | Description | Reactants/Intermediates |

| 1 | Base-catalyzed ring opening | 5-Methylisatin, Potassium Hydroxide |

| 2 | Formation of keto-acid intermediate | 2-amino-5-methylphenylglyoxylic acid salt |

| 3 | Condensation with a carbonyl compound | Keto-acid intermediate, Acetone |

| 4 | Formation of imine and enamine tautomer | Imine/Enamine intermediate |

| 5 | Intramolecular cyclization | Enamine intermediate |

| 6 | Dehydration and aromatization | Final product: this compound |

Elucidation of the Doebner Reaction Mechanisms

The Doebner reaction provides an alternative and widely used route to quinoline-4-carboxylic acids. wikipedia.org It is a three-component reaction involving an aromatic amine, an aldehyde, and pyruvic acid. wikipedia.orgresearchgate.net To synthesize this compound via this method, 3-methylaniline (m-toluidine), an appropriate aldehyde (e.g., benzaldehyde), and pyruvic acid would be the typical reactants. The reaction mechanism, however, is not definitively known, and two primary pathways are generally proposed. wikipedia.org

Mechanism Proposal 1: Aldol (B89426) Condensation First

Aldol Condensation: This pathway begins with the aldol condensation between the aldehyde and the enol form of pyruvic acid. wikipedia.org This condensation forms a β,γ-unsaturated α-keto carboxylic acid.

Michael Addition: The aromatic amine (3-methylaniline) then acts as a nucleophile in a Michael-type addition to the unsaturated keto acid. wikipedia.org

Cyclization and Dehydration: The resulting aniline derivative undergoes an intramolecular cyclization onto the benzene (B151609) ring, followed by dehydration (elimination of a water molecule) to form a dihydroquinoline intermediate. wikipedia.orgnih.gov

Oxidation: The dihydroquinoline is subsequently oxidized to the final aromatic product, this compound. The oxidizing agent can be another molecule of the imine formed in situ. nih.gov

Mechanism Proposal 2: Schiff Base Formation First

Schiff Base Formation: An alternative mechanism posits that the aromatic amine and the aldehyde first react to form a Schiff base (an imine) with the elimination of water. wikipedia.org

Reaction with Pyruvic Acid: The enol form of pyruvic acid then attacks the Schiff base. wikipedia.org

Cyclization and Aromatization: This adduct proceeds through cyclization and subsequent aromatization, similar to the final steps of the first proposed mechanism, to yield the quinoline-4-carboxylic acid. wikipedia.org

Recent studies on related Doebner reactions suggest that the oxidation of the dihydroquinoline intermediate is coupled with the reduction of the imine (Schiff base), a process referred to as a Doebner hydrogen-transfer reaction. nih.govacs.org This insight has led to improved reaction yields, particularly for anilines bearing electron-withdrawing groups. nih.govfigshare.com

Table 2: Comparison of Proposed Doebner Reaction Mechanisms

| Step | Mechanism 1 (Aldol First) | Mechanism 2 (Schiff Base First) |

| 1 | Aldol condensation of aldehyde and pyruvic acid | Formation of Schiff base from aniline and aldehyde |

| 2 | Michael addition of aniline to the unsaturated acid | Reaction of Schiff base with enol of pyruvic acid |

| 3 | Intramolecular cyclization | Intramolecular cyclization |

| 4 | Dehydration to dihydroquinoline | Dehydration to dihydroquinoline |

| 5 | Oxidation to quinoline | Oxidation to quinoline |

Proposed Mechanisms for Novel Synthetic Transformations

While the Pfitzinger and Doebner reactions are classical mainstays, research continues to focus on developing more efficient, environmentally benign, and versatile methods for the synthesis of quinoline-4-carboxylic acids. researchgate.netimist.ma These novel transformations often involve modifications to the classical reactions or entirely new catalytic systems.

Microwave-Assisted Pfitzinger Reaction: The use of microwave irradiation has been explored to accelerate the Pfitzinger reaction. researchgate.net The proposed mechanism remains the same as the conventional method, but the high-energy microwave irradiation significantly reduces reaction times. The mechanism involves the efficient absorption of microwave energy by polar reactants and intermediates, leading to rapid heating and an increased rate of reaction through the established steps of hydrolysis, condensation, cyclization, and dehydration.

One-Pot, Multi-Component Reactions: Modern synthetic strategies favor one-pot procedures that increase efficiency by minimizing purification steps. Novel one-pot syntheses of quinoline-4-carboxylic acids have been developed using new catalytic systems. researchgate.net For example, a one-pot reaction might involve an aniline, various benzaldehyde (B42025) compounds, and pyruvic acid in the presence of a novel, often recyclable, catalyst. researchgate.net The proposed mechanism for such a reaction catalyzed by a sulfonic acid catalyst, for instance, would involve:

Catalyst-Assisted Imine Formation: The acid catalyst activates the aldehyde, facilitating the formation of the Schiff base with the aniline.

Enol/Enolate Formation: The catalyst also promotes the enolization of pyruvic acid.

Mannich-type Reaction: A subsequent Mannich-type reaction occurs between the Schiff base and the enol.

Intramolecular Friedel-Crafts-type Cyclization: The catalyst then facilitates an intramolecular electrophilic aromatic substitution (cyclization) onto the aniline ring.

Dehydration/Oxidation: The final steps involve dehydration and oxidation to yield the aromatic quinoline product.

Doebner Hydrogen-Transfer Reaction: A significant recent development is the Doebner hydrogen-transfer reaction, which improves yields for traditionally low-yielding electron-deficient anilines. nih.gov The proposed mechanism suggests that the dihydroquinoline intermediate, formed after cyclization, is oxidized to the quinoline product by transferring hydrogen to an imine molecule (formed from the aniline and aldehyde), which is concurrently reduced. nih.govacs.org This avoids the need for an external oxidizing agent and creates a more atom-economical process. Applying this to the synthesis of a substituted this compound would involve using an excess of the aniline and aldehyde to ensure a sufficient supply of the imine to act as the hydrogen acceptor. nih.gov

Structure Activity Relationship Studies and Molecular Design Principles for Quinoline 4 Carboxylic Acid Analogues

Importance of the Carboxylic Acid Moiety in Molecular Interactions

The carboxylic acid group at the C-4 position of the quinoline (B57606) ring is a critical pharmacophoric feature for the biological activity of many analogues. nih.govdrugdesign.org This acidic moiety is often involved in crucial molecular interactions with biological targets. For instance, in the case of dihydroorotate (B8406146) dehydrogenase (DHODH) inhibitors, the carboxylate group of the quinoline-4-carboxylic acid scaffold can form a salt bridge with positively charged amino acid residues, such as arginine, and participate in hydrogen bond interactions with other residues like glutamine within the enzyme's active site. nih.gov The esterification of this carboxylic acid group, for example into a methyl ester, typically leads to a significant decrease or complete loss of biological activity, underscoring the necessity of the free carboxyl function for potent inhibition. nih.govdrugdesign.org This highlights the role of the carboxylic acid as a key anchoring point for the ligand within the target's binding pocket.

Impact of Substituents on the Quinoline Ring System

The biological activity and selectivity of quinoline-4-carboxylic acid analogues can be profoundly influenced by the nature and position of substituents on the quinoline ring system.

Role of Alkyl Substituents (e.g., C3 Methyl, C5 Methyl)

Alkyl substituents, such as methyl groups, can impact the activity of quinoline-4-carboxylic acid derivatives through steric and electronic effects. The introduction of a methyl group at the C3-position has been shown to be beneficial in some cases. It can limit the conformational freedom around the C2-biaryl bond in 2-aryl substituted analogues, which can reduce the entropic penalty upon binding to the target protein. nih.gov

Substitutions on the benzo part of the quinoline ring, such as a methyl group at the C5 position, also play a role in modulating activity. For example, in the synthesis of DHODH inhibitors, 5-substituted isatins are used as starting materials in the Pfitzinger reaction, leading to quinoline-4-carboxylic acids with corresponding substituents at the C7 position. nih.gov While direct and extensive SAR data for 5-methylquinoline-4-carboxylic acid is not broadly available in general literature, the position of this methyl group can influence the molecule's lipophilicity, metabolic stability, and interaction with the binding site. For instance, studies on quinoline derivatives for other applications have shown that the position of methyl groups can affect antioxidant activity. ui.ac.id

The table below presents data on the antioxidant activity of some methyl-substituted quinoline-4-carboxylic acid derivatives.

| Compound | Inhibition Percentage (%) at 5 mg/L |

| Isatin (B1672199) (precursor) | 0 |

| 2-Methylquinoline-4-carboxylic acid | 30.25 |

| 2-(4-Methylphenyl)quinoline-4-carboxylic acid | 40.43 |

This data illustrates the positive impact of methyl substitution on antioxidant activity compared to the precursor isatin. ui.ac.id

Influence of Aryl and Heteroaryl Substituents (e.g., 2-Aryl/Heteroaryl)

The C2 position of the quinoline-4-carboxylic acid scaffold is a common point for substitution with aryl or heteroaryl groups. Often, bulky and hydrophobic substituents at this position are required for potent activity, as they can occupy a hydrophobic channel in the binding pocket of the target enzyme. nih.gov The nature of the aryl or heteroaryl ring and its substituents can significantly affect the inhibitory potency. For example, in a series of DHODH inhibitors, replacing a phenyl ring with a pyridine (B92270) ring and further substituting the pyridine can lead to substantial changes in activity. nih.gov The electronic properties of these substituents are also important; for instance, electron-releasing groups on a 2-phenyl ring have been shown to be essential for anticancer activity in some quinoxaline (B1680401) derivatives, a related heterocyclic system. mdpi.com

Effects of Halogen and Other Functional Group Substitutions

Halogen atoms are frequently incorporated into the design of quinoline-4-carboxylic acid analogues to modulate their physicochemical properties and biological activity. The introduction of fluorine, chlorine, or other halogens can alter the electronic distribution in the molecule, improve metabolic stability, and enhance binding affinity. For example, the replacement of a bromine atom with a chlorine or fluorine atom has been shown to be tolerated without a significant loss of antimalarial activity in some quinoline-4-carboxamides, while also reducing lipophilicity. nih.gov However, the complete removal of the halogen can lead to a drop in potency, indicating a beneficial role for this substituent. nih.gov The position of the halogen is also crucial; for example, in some series, a fluoro substituent at the 2'-position of a pyridine ring at C2 resulted in a marked loss of potency compared to other substitutions, suggesting that steric effects can also play a significant role. nih.gov

Conformational Analysis and Molecular Recognition Studies

In 2-(4-methylphenyl)quinoline-4-carboxylic acid, a related compound, the dihedral angle between the quinoline mean plane and the toluene (B28343) ring is approximately 25 degrees, indicating a non-planar conformation. nih.gov The carboxylic acid group itself is twisted out of the plane of the quinoline ring. nih.gov These conformational preferences are crucial for how the molecule fits into the binding site of its biological target and establishes key interactions for molecular recognition.

Scaffold Hopping Strategies in Quinoline-4-carboxylic Acid Derivatives Design

Scaffold hopping is a powerful strategy in medicinal chemistry used to discover novel, structurally distinct compounds that retain the biological activity of a known parent molecule. nih.gov This approach can lead to compounds with improved properties, such as enhanced potency, better selectivity, or a more favorable pharmacokinetic profile.

A notable example of scaffold hopping involves the development of novel antimycobacterial agents. Researchers successfully replaced the imidazo[1,2-a]pyridine-3-carboxamide (B1205228) scaffold of a known drug candidate with a 2-(quinolin-4-yloxy)acetamide system. nih.gov This led to a new class of compounds with potent activity against Mycobacterium tuberculosis, including multidrug-resistant strains. nih.gov Another example is the optimization of DHODH inhibitors, where a scaffold hop from the quinoline core to a 1,7-naphthyridine (B1217170) scaffold was explored to form new hydrogen bond interactions with the target enzyme. nih.gov These examples demonstrate the utility of scaffold hopping in leveraging the structural information from existing quinoline-4-carboxylic acid analogues to design new and improved therapeutic agents.

Advanced Analytical Techniques in the Characterization of 5 Methylquinoline 4 Carboxylic Acid

Spectroscopic Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons on the quinoline (B57606) ring system, a singlet for the methyl group, and a characteristically downfield signal for the carboxylic acid proton. The acidic proton of the carboxyl group is expected to appear as a broad singlet in the 10-13 ppm region, a signal that would disappear upon D₂O exchange. sci-hub.se The protons on the benzene (B151609) ring portion of the quinoline system would likely appear in the 7.5-8.5 ppm range, with their specific chemical shifts and coupling patterns influenced by the position of the methyl group. The proton on the pyridine (B92270) ring, adjacent to the nitrogen, would be significantly deshielded. The methyl group protons would present as a singlet, likely in the 2.5-3.0 ppm range. sci-hub.se

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is expected to resonate in the downfield region of 165-185 ppm. sci-hub.se The aromatic carbons of the quinoline ring would appear between approximately 115 and 150 ppm. The methyl carbon would produce a signal in the aliphatic region, typically around 15-25 ppm.

Expected ¹H and ¹³C NMR Data for 5-Methylquinoline-4-carboxylic acid

| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| COOH | 10.0 - 13.0 (broad singlet) | 165 - 185 |

| Quinoline-H | 7.5 - 9.0 (multiplets) | 115 - 150 |

| CH₃ | 2.5 - 3.0 (singlet) | 15 - 25 |

Note: The data in this table is predicted based on the analysis of structurally similar compounds.

Mass Spectrometry (MS, HRMS, ESI-MS, LCMS)

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₁H₉NO₂), the expected monoisotopic mass is approximately 187.06 g/mol . nih.gov

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula. Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of polar molecules like carboxylic acids, and it would likely be employed in either positive or negative ion mode. chempap.org In positive mode ESI-MS, the protonated molecule [M+H]⁺ would be observed, while in negative mode, the deprotonated molecule [M-H]⁻ would be detected.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, making it suitable for analyzing the purity of this compound and identifying any potential impurities or degradation products. chempap.org The fragmentation pattern in tandem MS (MS/MS) experiments would be expected to show a characteristic loss of the carboxylic acid group (a loss of 45 Da) and potentially the loss of carbon monoxide (28 Da) from the quinoline ring structure. chempap.org

Predicted Mass Spectrometry Data for this compound

| Ion | Expected m/z | Technique |

| [M+H]⁺ | ~188.07 | ESI-MS (Positive Mode) |

| [M-H]⁻ | ~186.05 | ESI-MS (Negative Mode) |

| [M-COOH]⁺ | ~142.07 | MS/MS Fragmentation |

Note: The m/z values are based on theoretical calculations for the most abundant isotopes.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands. A very broad and strong absorption band is anticipated in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, often broadened due to hydrogen bonding. sigmaaldrich.com

A sharp and intense absorption peak is expected between 1700 and 1750 cm⁻¹, corresponding to the C=O (carbonyl) stretching vibration of the carboxylic acid. The spectrum will also show multiple peaks in the 1450-1600 cm⁻¹ region, which are characteristic of the C=C and C=N stretching vibrations within the quinoline aromatic ring system. Additionally, C-H stretching vibrations from the aromatic rings and the methyl group will appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 (broad) |

| Carbonyl | C=O Stretch | 1700 - 1750 |

| Aromatic Ring | C=C and C=N Stretch | 1450 - 1600 |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Aliphatic C-H | C-H Stretch (from CH₃) | 2850 - 2960 |

Note: The data in this table is based on established IR correlation charts and data for similar compounds.

Ultraviolet-Visible (UV-Vis) Spectrophotometry

Ultraviolet-Visible (UV-Vis) spectrophotometry measures the absorption of UV or visible light by a compound, providing information about its electronic transitions. Quinoline and its derivatives are known to exhibit strong UV absorption due to the π-electron system of the aromatic rings. nih.gov The UV-Vis spectrum of this compound, dissolved in a suitable solvent like ethanol (B145695) or methanol (B129727), is expected to show multiple absorption bands.

Based on data for related quinoline derivatives, absorption maxima are anticipated in the range of 220-250 nm and 300-330 nm. The position and intensity of these bands can be influenced by the solvent polarity and pH, as protonation of the quinoline nitrogen can lead to shifts in the absorption wavelengths (hypsochromic or bathochromic shifts). While simple carboxylic acids absorb weakly around 210 nm, the absorption profile of this compound will be dominated by the more extensive chromophore of the quinoline ring. sigmaaldrich.com

Chromatographic Separation and Analysis Techniques

Chromatographic methods are essential for assessing the purity of this compound and for its separation from reaction mixtures or related impurities.

High-Performance Thin-Layer Chromatography (HPTLC) Coupled with High-Resolution Mass Spectrometry

High-Performance Thin-Layer Chromatography (HPTLC) is a sophisticated form of planar chromatography that offers high resolution and sensitivity. For the analysis of this compound, an HPTLC method would likely utilize silica (B1680970) gel plates as the stationary phase. The mobile phase would be a mixture of organic solvents, with the polarity adjusted to achieve optimal separation. A typical mobile phase for related quinoline alkaloids might consist of a mixture of a non-polar solvent like toluene (B28343), a moderately polar solvent such as ethyl acetate (B1210297) or chloroform, and a small amount of a basic modifier like diethylamine (B46881) or triethylamine (B128534) to improve peak shape for the basic quinoline nitrogen.

Detection of the compound on the HPTLC plate can be achieved by viewing under UV light (typically at 254 nm or 366 nm), where the quinoline ring will absorb and either quench fluorescence or appear as a dark spot. For quantification, densitometric scanning of the plate would be performed.

Coupling HPTLC with HRMS provides a powerful two-dimensional analytical technique. After separation on the HPTLC plate, the spot corresponding to this compound can be eluted and directly introduced into the mass spectrometer. This allows for the confirmation of the compound's identity through its accurate mass and fragmentation pattern, providing a high degree of confidence in the analysis.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) stands as a significant advancement in liquid chromatography, offering substantial improvements in resolution, sensitivity, and speed of analysis compared to traditional High-Performance Liquid Chromatography (HPLC). These enhancements are primarily due to the use of columns packed with smaller sub-2 µm particles, which operate at higher pressures. For the analysis of this compound, a heterocyclic aromatic carboxylic acid, UPLC provides a powerful tool for its quantification, purity assessment, and the monitoring of related substances.

The development of a UPLC method for this compound would typically involve optimizing several key chromatographic parameters to achieve the desired separation efficiency and peak shape. Based on methodologies for structurally similar compounds, such as other quinoline carboxylic acids and aromatic acids, a reversed-phase UPLC method is generally the most suitable approach. nih.govsielc.commdpi.com

Chromatographic Conditions:

A typical UPLC method for this compound would be established on a C18 stationary phase, which is well-suited for the retention of non-polar to moderately polar compounds. The mobile phase composition is critical for achieving good separation and would likely consist of an aqueous component, often with a pH modifier like formic acid or acetic acid to control the ionization of the carboxylic acid group, and an organic solvent such as acetonitrile (B52724) or methanol. mdpi.com A gradient elution is often preferred over isocratic elution to ensure the efficient elution of the target compound while also separating it from potential impurities with different polarities.

Below is a representative table of UPLC conditions derived from established methods for similar analytes.

Table 1: Representative UPLC Chromatographic Conditions

| Parameter | Condition |

| Chromatographic System | ACQUITY UPLC® H-Class or similar |

| Column | ACQUITY UPLC® BEH C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 1 µL |

| Detection Wavelength | UV at approximately 254 nm or Diode Array |

| Run Time | Approximately 5 minutes |

This table presents a hypothetical but scientifically plausible set of conditions for the analysis of this compound based on UPLC methods for analogous compounds.

Gradient Elution Program:

A gradient program allows for the effective separation of compounds with varying hydrophobicities.

Table 2: Example Gradient Elution Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 3.0 | 5 | 95 |

| 4.0 | 5 | 95 |

| 4.1 | 95 | 5 |

| 5.0 | 95 | 5 |

This table illustrates a typical gradient profile that could be employed for the separation.

Research Findings:

In a typical UPLC analysis, this compound would be expected to elute as a sharp, well-defined peak. The retention time would be highly reproducible under the specified conditions. Method validation would be performed according to ICH (International Council for Harmonisation) guidelines to demonstrate its suitability for its intended purpose. This would involve assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

For instance, a linearity study would be conducted by preparing a series of standard solutions of this compound at different concentrations. The peak areas obtained from the UPLC analysis would then be plotted against the corresponding concentrations to establish a linear relationship, typically with a correlation coefficient (r²) greater than 0.999.

Table 3: Illustrative Method Validation Data

| Parameter | Finding |

| Retention Time | ~ 2.1 min (estimated) |

| Linearity (Range) | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | ~ 0.1 µg/mL |

| Limit of Quantitation (LOQ) | ~ 0.3 µg/mL |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (% RSD) | < 2.0% |

This table provides example data that would be expected from a validated UPLC method for this compound, demonstrating its performance.

The specificity of the method would be confirmed by demonstrating that the peak for this compound is free from interference from impurities, degradation products, or other matrix components. This is often achieved using photodiode array (PDA) detection to assess peak purity. The high efficiency of UPLC allows for the separation of closely related impurities, making it an invaluable tool for stability-indicating assays and for controlling the quality of the compound in various applications.

Computational and Theoretical Studies of 5 Methylquinoline 4 Carboxylic Acid

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode of a small molecule ligand to the active site of a target protein. For quinoline-4-carboxylic acid derivatives, a prominent target that has been explored is dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. Inhibition of DHODH is a therapeutic strategy for various diseases, including cancer and autoimmune disorders.

Studies on the docking of quinoline-4-carboxylic acid analogues into the binding site of human DHODH have provided insights into the crucial interactions that govern their inhibitory activity. The quinoline-4-carboxylic acid scaffold is structurally similar to the known DHODH inhibitor brequinar, suggesting they occupy a similar, largely nonpolar binding pocket. rsc.org The carboxylate group at the 4-position is a critical pharmacophore, forming significant electrostatic interactions. It commonly forms a salt bridge with a conserved arginine residue (e.g., Arg136) and can also participate in hydrogen bonding with other residues like glutamine (e.g., Gln47) within the active site. rsc.org

The table below summarizes typical interactions observed for the quinoline-4-carboxylic acid scaffold with the DHODH active site, which are presumed to be relevant for the 5-methyl derivative.

| Interaction Type |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that aim to correlate the chemical structure of compounds with their biological activity. These models are valuable in drug discovery for predicting the activity of novel compounds and for optimizing lead structures. For the quinoline-4-carboxylic acid class of molecules, QSAR studies have been employed to understand the structural requirements for their biological effects, such as antiviral activity.

One such study focused on a series of 4-quinoline carboxylic acid derivatives and their capacity to inhibit the replication of vesicular stomatitis virus (VSV). arabjchem.org A predictive QSAR model was developed using alignment-independent descriptors and the partial least squares (PLS) regression method. arabjchem.org The statistical quality and predictive power of a QSAR model are assessed by several parameters. The squared correlation coefficient (r²) indicates the proportion of variance in the biological activity that is explained by the model. The leave-one-out cross-validated squared correlation coefficient (q²) is a measure of the model's internal predictive ability. The predictive squared correlation coefficient (r²pre) evaluates the model's ability to predict the activity of an external test set of compounds not used in model development.

In the aforementioned study, the developed QSAR model demonstrated robust statistical quality. arabjchem.org Although this study did not specifically focus on 5-methylquinoline-4-carboxylic acid, the results for the broader class of compounds are indicative of the types of models that can be generated. The descriptors used in such models can encompass electronic, steric, hydrophobic, and topological properties, providing insights into which physicochemical characteristics are most influential for the observed biological activity.

The statistical parameters for a representative QSAR model for 4-quinoline carboxylic acid derivatives are presented in the table below. arabjchem.org

| QSAR Model Parameter |

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions and Drug Likeness Profiling

Drug-likeness is often initially assessed using rules such as Lipinski's Rule of Five. These rules evaluate simple physicochemical properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors to determine if a compound is likely to be orally bioavailable.

The following table presents a hypothetical ADMET and drug-likeness profile for this compound based on predictions from common computational models.

| Property |

Note: The data in this table are predictive and have not been experimentally confirmed for this compound. These predictions are based on general models for organic molecules.

Electronic Structure Calculations and Reactivity Predictions

Electronic structure calculations, particularly those using Density Functional Theory (DFT), are powerful tools for understanding the intrinsic properties of a molecule. rsc.orgresearchgate.net These methods can determine the distribution of electrons within a molecule, which in turn dictates its geometry, stability, and chemical reactivity.

For this compound, DFT calculations can provide valuable insights. The quinoline (B57606) ring system is aromatic, but the presence of the nitrogen atom introduces asymmetry in the electron distribution, making the pyridine (B92270) ring relatively electron-deficient compared to the benzene (B151609) ring. youtube.com The reactivity of the molecule is further modulated by the two substituents: the electron-donating methyl group at the 5-position and the electron-withdrawing carboxylic acid group at the 4-position.

Key parameters derived from electronic structure calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

A Molecular Electrostatic Potential (MEP) map can also be generated, which visualizes the charge distribution on the molecule's surface. arabjchem.orguantwerpen.be For this compound, the MEP would show a region of high negative potential around the carboxylic acid's oxygen atoms and the quinoline nitrogen, indicating these are sites prone to electrophilic attack or hydrogen bonding. arabjchem.org Conversely, regions of positive potential would indicate sites susceptible to nucleophilic attack.

The presence of the electron-donating methyl group at C5 would be expected to increase the electron density in the benzene portion of the ring system, potentially influencing the sites of electrophilic aromatic substitution. youtube.com The electron-withdrawing carboxylic acid group at C4, along with the nitrogen at C1, makes the pyridine ring susceptible to nucleophilic attack, particularly at the C2 position. youtube.com

The table below summarizes the predicted electronic properties and reactivity of this compound based on theoretical principles.

| Property/Concept |

Role of 5 Methylquinoline 4 Carboxylic Acid As a Synthetic Intermediate and Precursor

Precursor for Fused Heterocyclic Systems (e.g., Naphthyridine Derivatives)

The 5-methylquinoline-4-carboxylic acid scaffold is a key starting point for the assembly of fused heterocyclic systems, where additional rings are annulated onto the quinoline (B57606) core. This creates polycyclic structures, including important classes of compounds like naphthyridines.

Naphthyridines, which are isomers of quinoline containing a second nitrogen atom in the bicyclic system, are of significant interest in medicinal chemistry. mdpi.comnih.gov Synthetic strategies can be designed to construct a pyridine (B92270) or other heterocyclic ring fused to the quinoline frame of this compound. For example, a key intermediate derived from a quinoline-4-carboxylic acid has been successfully used to create a 1,7-naphthyridine (B1217170) scaffold. nih.gov This process often involves multiple steps, starting with the modification of the quinoline core, followed by cyclization reactions to form the new ring. For instance, an appropriately substituted quinoline can undergo intramolecular cyclization to yield a fused system.

The synthesis of other complex fused systems, such as 1H-5-thia-1,2,3,6-tetra-azaacephenanthrylenes, has also been achieved starting from quinoline precursors, demonstrating the versatility of the quinoline ring in building elaborate heterocyclic architectures. researchgate.net The general approach involves using the existing quinoline as a template and adding new rings through sequential reactions.

| Precursor Compound | Fused System Synthesized |

| Quinoline-4-carboxylic acid derivative | 1,7-Naphthyridine scaffold nih.gov |

| 4-Amino-2-chloro-quinoline-3-carbonitriles | 1,2,3,4,5,6-Hexaazaacephenanthrylenes nih.gov |

| Aminoquinoline derivatives | Fused tetracyclic ring systems researchgate.net |

Building Block for Complex Polycyclic Aromatic Compounds

Beyond nitrogen-containing heterocycles, this compound can act as a foundational building block for more intricate polycyclic aromatic compounds. The synthesis of these larger systems often leverages the reactivity of the quinoline core and its substituents.

One notable example is the synthesis of indeno[1,2-c]quinolines, a class of tetracyclic compounds. The synthesis can begin with a quinoline-4-carboxylic acid derivative, which is converted into a key intermediate through reactions like chlorination. For example, a 3-aryl-2-hydroxy-quinolin-4-carboxylic acid can be treated with phosphoryl trichloride (B1173362) (POCl3) to induce both chlorination and cyclization, yielding an indeno[1,2-c]quinoline-11-one structure. nih.gov This demonstrates a powerful strategy where the carboxylic acid group is ultimately replaced during the formation of the new fused carbocyclic ring. The resulting polycyclic aromatic framework can then be further functionalized. nih.gov

The ability to construct such complex molecules highlights the role of the quinoline-4-carboxylic acid moiety not just as a scaffold to be decorated, but as a reactive component that actively participates in the formation of new ring systems.

Utilization in the Synthesis of Diverse Quinoline Derivatives and Scaffolds

One of the most direct applications of this compound as an intermediate is in the synthesis of a wide array of other quinoline derivatives. The carboxylic acid group at the 4-position is a prime handle for chemical modification, allowing for the creation of esters, amides, and other functional groups.

For example, quinoline-4-carboxylic acids can be converted to their corresponding esters (e.g., methyl esters) through reactions like Fischer-Speier esterification or by using reagents such as methyl iodide with a cesium salt of the acid. nih.gov These ester derivatives can be valuable intermediates themselves or the final target molecules. The carboxylic acid can also be transformed into an acyl chloride, which is a highly reactive precursor for forming amides via reaction with various amines. mdpi.com

Furthermore, the quinoline ring system can be elaborated using modern cross-coupling reactions. To achieve this, a halogenated version of this compound is often used. For instance, a bromo-substituted quinoline can undergo Suzuki coupling with various boronic acids to introduce new aryl or heteroaryl substituents, dramatically increasing the structural diversity of the resulting compounds. nih.gov This multi-step approach, often involving protection of the carboxylic acid group, modification of the ring, and subsequent deprotection, allows for the systematic development of new quinoline-based chemical entities. researchgate.netnih.gov

Current Challenges and Future Research Directions in Quinoline 4 Carboxylic Acid Research

Addressing Limitations in Traditional Synthetic Routes (Yield, Reaction Time, Reagent Toxicity)

The synthesis of the quinoline-4-carboxylic acid scaffold has traditionally been dominated by classic name reactions such as the Doebner, Pfitzinger, and Combes syntheses. imist.maresearchgate.netimist.ma While foundational, these methods are often beset by significant limitations that impact their efficiency and environmental footprint. imist.maresearchgate.netimist.ma These challenges are directly relevant to the production of specific derivatives like 5-Methylquinoline-4-carboxylic acid.

Common problems associated with these traditional pathways include extended reaction times, often requiring hours or even days to complete, and modest to low yields of the desired product. researchgate.netscite.ai For instance, the Doebner synthesis has been adapted for solid-phase synthesis to address some issues, but challenges related to long reaction times and low yields can persist. scite.ai

Furthermore, the reagents and conditions employed in these classical syntheses are frequently harsh and pose toxicity concerns. The Skraup and Doebner–von Miller syntheses, for example, can be violently exothermic, and the use of strong acids and various oxidants complicates product isolation. nih.gov Similarly, the Pfitzinger reaction often involves strong basic conditions. wikipedia.org The use of toxic reagents and solvents not only presents safety hazards but also contributes to the generation of chemical waste, which is environmentally undesirable. imist.maresearchgate.net

| Traditional Synthetic Route | Key Reactants | Common Limitations |

|---|---|---|

| Doebner Reaction | Aniline (B41778), Aldehyde, Pyruvic acid | Long reaction times, low yields. researchgate.netscite.ai |

| Pfitzinger Reaction | Isatin (B1672199), Carbonyl compound, Base | Harsh basic conditions, potential for side reactions. wikipedia.orgnih.gov |

| Combes Synthesis | Aniline, β-diketone, Acid catalyst | Strong acid catalysis, potential for regioisomer formation. slideshare.netwikipedia.org |

Future research in this area is focused on optimizing these traditional routes to improve yields and reduce reaction times, as well as developing novel synthetic pathways that circumvent the need for toxic reagents.

Development of Sustainable and Greener Synthetic Methodologies

In response to the limitations of traditional synthetic methods, a significant research effort is being directed towards the development of sustainable and greener alternatives for the synthesis of quinoline-4-carboxylic acids. These modern approaches aim to enhance reaction efficiency while minimizing environmental impact.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. rsc.orgrsc.org For the synthesis of quinoline (B57606) derivatives, microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times from hours to minutes and often leads to higher product yields. rsc.orgnih.govijsat.org This technique has been successfully applied to the synthesis of quinoline-4-carboxylic acid derivatives, demonstrating its potential for the efficient production of compounds like this compound. scite.airsc.org The use of microwave irradiation aligns with the principles of green chemistry by improving energy efficiency. organic-chemistry.org

Ultrasound-Assisted Synthesis: Sonochemistry, or the use of ultrasound to promote chemical reactions, represents another green synthetic approach. Ultrasound irradiation can enhance reaction rates and yields in the synthesis of quinoline derivatives. rsc.orgnih.govnih.gov This method offers benefits such as milder reaction conditions and reduced energy consumption, making it an environmentally friendly alternative to traditional heating. rsc.orgrsc.org

Use of Ionic Liquids: Ionic liquids (ILs) are salts with low melting points that are gaining attention as green reaction media. nih.gov Their negligible vapor pressure, thermal stability, and potential for recyclability make them attractive alternatives to volatile organic solvents. nih.govorganic-chemistry.org Ionic liquids have been successfully employed as solvents and catalysts in the synthesis of quinoline derivatives, often leading to improved yields and simplified work-up procedures. mdpi.comresearchgate.netacs.org

| Green Methodology | Key Advantages | Relevance to this compound Synthesis |

|---|---|---|

| Microwave-Assisted Synthesis | Reduced reaction time, improved yields, energy efficiency. rsc.orgijsat.orgorganic-chemistry.org | Potential for rapid and high-yielding synthesis. |

| Ultrasound-Assisted Synthesis | Higher yields, better product purity, milder conditions, energy saving. rsc.orgnih.gov | An eco-friendly method for efficient synthesis. |

| Ionic Liquids | Recyclable, non-volatile, can enhance reaction rates and selectivity. organic-chemistry.orgmdpi.comacs.org | Offers a sustainable solvent system to replace toxic organic solvents. |

The continued development and application of these greener methodologies are crucial for the sustainable production of this compound and other valuable quinoline derivatives.

Exploration of Novel Derivatization Strategies for Enhanced Properties

To improve the therapeutic potential and physicochemical properties of this compound, the exploration of novel derivatization strategies is a key area of future research. The carboxylic acid group, in particular, offers a versatile handle for chemical modification.

Prodrug Strategies: The carboxylic acid moiety can present challenges for drug delivery, such as poor membrane permeability due to its ionization at physiological pH. ebrary.net A common and effective approach to overcome this is the formation of ester prodrugs. ebrary.netnih.gov Esterification of the carboxylic acid can mask its polarity, leading to increased lipophilicity and improved absorption. ebrary.net Once absorbed, these prodrugs are designed to be hydrolyzed by endogenous esterases to release the active parent carboxylic acid. This strategy could be applied to this compound to enhance its bioavailability.

Bioisosteric Replacement: Another advanced derivatization strategy involves the use of bioisosteres to replace the carboxylic acid group. Bioisosteres are functional groups that possess similar physicochemical properties and can elicit a similar biological response. nih.gov By replacing the carboxylic acid with a suitable bioisostere, it may be possible to improve properties such as metabolic stability, oral bioavailability, and target-binding interactions, while retaining the desired biological activity. nih.gov This approach offers a sophisticated method for fine-tuning the pharmacological profile of this compound.

Future research will likely focus on synthesizing and evaluating a range of prodrugs and bioisosteric analogues of this compound to identify derivatives with optimized drug-like properties.

Advanced Computational Approaches in Rational Design and Property Prediction

In recent years, advanced computational techniques have become indispensable tools in medicinal chemistry for the rational design and property prediction of new chemical entities. These in silico methods can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest potential for desired activity and properties.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov By developing predictive QSAR models for quinoline-4-carboxylic acid derivatives, researchers can identify key structural features that are crucial for their activity. nih.govnih.govresearchgate.net These models can then be used to predict the activity of novel, unsynthesized analogues of this compound, guiding the design of more potent compounds. nih.gov

Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. ijcps.orgnih.gov This method provides valuable insights into the binding mode and interactions between a ligand and its target at the atomic level. researchgate.netijcps.org For this compound, molecular docking can be used to understand its binding to a specific therapeutic target and to design new derivatives with improved binding affinity and selectivity. nih.govfrontiersin.org

Density Functional Theory (DFT): DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules. rsc.orgscirp.org DFT calculations can provide information on various molecular properties, such as geometric parameters, vibrational frequencies, and the energies of frontier molecular orbitals (HOMO and LUMO). scirp.orgresearchgate.netuobaghdad.edu.iq This information is valuable for understanding the reactivity and stability of this compound and its derivatives. rsc.org

| Computational Approach | Primary Application in Drug Design | Potential Benefit for this compound Research |

|---|---|---|

| QSAR | Predicting biological activity based on chemical structure. nih.govnih.gov | Guiding the design of derivatives with enhanced potency. |

| Molecular Docking | Predicting ligand-target binding modes and affinities. ijcps.orgnih.gov | Rationalizing structure-activity relationships and designing more selective compounds. nih.gov |

| DFT | Calculating electronic structure and molecular properties. rsc.orgscirp.org | Understanding chemical reactivity and stability. uobaghdad.edu.iq |

The integration of these computational approaches into the research and development of this compound derivatives holds significant promise for the efficient discovery of new and improved therapeutic agents.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Methylquinoline-4-carboxylic acid, and how are reaction conditions optimized?

- Answer: The synthesis typically involves cyclization reactions, such as the Pfitzinger reaction (condensation of isatin derivatives with ketones in alkaline media) or modifications of pre-functionalized quinoline scaffolds. For example, ethyl 2-chloro-5-methylquinoline-4-carboxylate can undergo hydrolysis to yield the carboxylic acid derivative, with phosphorus oxychloride often used for chlorination steps . Optimization focuses on temperature control (e.g., 200°C for Pfitzinger reactions ), solvent selection (polar aprotic solvents for microwave-assisted methods ), and catalysts to enhance yield and purity.

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming substituent positions (e.g., methyl and carboxylic groups), while High-Performance Liquid Chromatography (HPLC) ensures purity (>95%). Mass spectrometry (MS) validates molecular weight, and X-ray crystallography provides definitive structural confirmation, particularly for resolving regioisomeric ambiguities .

Q. How can researchers evaluate the biological activity of this compound in preliminary assays?

- Answer: Standard biochemical assays include:

- Antimicrobial testing: Broth microdilution assays to determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains.

- Antioxidant activity: ABTS or DPPH radical scavenging assays to quantify electron-donating capacity .

- Enzyme inhibition: Fluorescence-based assays to study interactions with target enzymes (e.g., kinases or proteases) .

Advanced Research Questions

Q. What strategies address contradictory spectroscopic data during derivative synthesis?

- Answer: Contradictions (e.g., unexpected NMR shifts or MS fragments) often arise from impurities or tautomeric equilibria. Solutions include:

- Cross-validation: Combining 2D NMR (COSY, HSQC) with IR spectroscopy to confirm functional groups .

- Computational modeling: Density Functional Theory (DFT) calculations to predict spectroscopic profiles and compare with experimental data .

- Advanced chromatography: Preparative HPLC to isolate intermediates and reduce interference .

Q. How can microwave-assisted synthesis improve the efficiency of quinoline-4-carboxylic acid derivatives?

- Answer: Microwave irradiation reduces reaction times (from hours to minutes) and enhances yields by enabling uniform heating. For example, microwave conditions (150–200°C, 300 W) can optimize cyclization steps in Pfitzinger-like reactions, minimizing side products like decarboxylated byproducts . Solvent-free mechanochemical methods are also emerging as eco-friendly alternatives .

Q. What mechanistic insights guide the design of this compound derivatives for targeted biological activity?

- Answer: Key considerations include:

- Structure-activity relationships (SAR): Introducing electron-withdrawing groups (e.g., Cl, CF₃) at specific positions enhances antimicrobial potency .

- Metal coordination: The carboxylic acid group enables chelation with transition metals (e.g., Cu²⁺, Fe³⁺), which can modulate redox activity or enzyme inhibition .

- Bioisosteric replacement: Replacing the methyl group with cyclopropyl or trifluoromethyl groups improves metabolic stability in medicinal chemistry applications .

Q. How do researchers resolve challenges in scaling up synthesis while maintaining reproducibility?

- Answer: Critical steps include:

- Process analytical technology (PAT): Real-time monitoring via inline FTIR or Raman spectroscopy to track reaction progression.

- Solvent optimization: Switching from DMSO (common in small-scale synthesis) to water-ethanol mixtures for safer large-scale reactions .

- Quality-by-design (QbD): Statistical tools like Design of Experiments (DoE) to identify critical process parameters (e.g., pH, stoichiometry) .

Methodological Considerations

- Data Interpretation: Always correlate biological activity with purity data, as trace impurities (e.g., unreacted isatin) can skew assay results .

- Safety Protocols: Despite limited hazard data for this compound, follow standard precautions: use fume hoods for reactions involving volatile reagents (e.g., POCl₃) and conduct cytotoxicity assays in biosafety level-2 labs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.